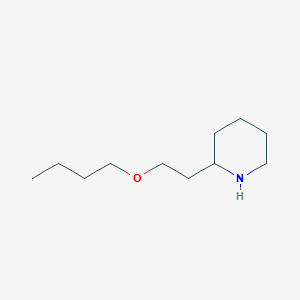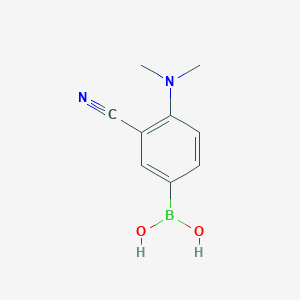
2-(2-Butoxyethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butoxyethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound is also known as BEP or N-Butyldiethylene diamine, and its molecular formula is C10H22N2O.
Mecanismo De Acción
The mechanism of action of 2-(2-Butoxyethyl)piperidine is not fully understood, but it is believed to act as a modulator of the central nervous system. This compound has been shown to have an affinity for dopamine and serotonin receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Butoxyethyl)piperidine has a number of biochemical and physiological effects. This compound has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Butoxyethyl)piperidine in lab experiments is its ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system. However, one limitation is that this compound has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research involving 2-(2-Butoxyethyl)piperidine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is the development of new drugs that target the central nervous system, using 2-(2-Butoxyethyl)piperidine as a starting point. Additionally, studies are needed to further understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(2-Butoxyethyl)piperidine is a promising compound with potential applications in drug development and scientific research. Its ability to cross the blood-brain barrier and modulate the central nervous system makes it a valuable tool for studying neurological disorders and developing new treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(2-Butoxyethyl)piperidine involves the reaction of piperidine with butylene oxide. The resulting product is then treated with butanol to obtain the final product. This method of synthesis has been extensively studied and optimized to obtain high yields of the product.
Aplicaciones Científicas De Investigación
2-(2-Butoxyethyl)piperidine has been used in various scientific research applications, including the development of new drugs and the study of the central nervous system. This compound has been found to have potential as a neuroprotective agent and has been studied for its ability to prevent neuronal cell death.
Propiedades
IUPAC Name |
2-(2-butoxyethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-9-13-10-7-11-6-4-5-8-12-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVABYDBMYMAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Butoxyethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)







![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)